5,5-difluoro-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione
Description
5,5-Difluoro-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione is a fluorinated cyclopenta-fused furan derivative featuring two ketone groups at positions 1 and 2. The fluorine substituents at position 5 likely enhance its stability and modulate reactivity compared to non-fluorinated analogs.
Properties
CAS No. |
2680539-69-7 |
|---|---|
Molecular Formula |
C7H4F2O3 |
Molecular Weight |
174.10 g/mol |
IUPAC Name |
5,5-difluoro-4,6-dihydrocyclopenta[c]furan-1,3-dione |
InChI |
InChI=1S/C7H4F2O3/c8-7(9)1-3-4(2-7)6(11)12-5(3)10/h1-2H2 |
InChI Key |
DSJPYBMKIDODDB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CC1(F)F)C(=O)OC2=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-difluoro-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopentadiene and fluorinated reagents.
Cyclization Reaction: The cyclopentadiene undergoes a cyclization reaction with a fluorinated reagent under controlled conditions to form the furan ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the cyclization and fluorination reactions efficiently.
Optimized Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Implementing purification techniques such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5,5-difluoro-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5,5-difluoro-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5-difluoro-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways: It may modulate biochemical pathways, leading to changes in cellular processes like signal transduction or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on cyclopenta[c]thiophene and dithiine-dione derivatives, which share structural similarities (e.g., fused bicyclic frameworks) but differ in heteroatoms and substituents. Below is a comparative analysis based on the available
Table 1: Key Properties of Cyclopenta-Fused Compounds
Structural and Electronic Differences
- Heteroatom Effects: The target compound replaces sulfur (in thiophene/dithiine analogs) with oxygen in the furan ring, reducing aromaticity and altering electron density distribution.
- Functional Groups: Unlike the dicarbonitrile or dithiine-dione systems in , the target compound’s 1,3-dione groups may favor keto-enol tautomerism, influencing acidity and reactivity.
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